molecular formula C18H20N2O3 B4550473 N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B4550473
M. Wt: 312.4 g/mol
InChI Key: RAUGTBPNKDZVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Cancer Therapy

Research has explored the synthesis and evaluation of compounds related to N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide for their potential use in cancer therapy. One study described the synthesis of 1‐(2,6‐Dichloro‐4‐hydroxyphenyl)‐2‐phenylethanes, which have shown promise as biological response modifiers for the therapy of breast cancer due to their significant estrogenic potencies. These compounds were synthesized using a method that involves the reaction of related benzyltriphenylphosphonium halides with 2,6‐dichloro‐4‐methoxybenzaldehyde, indicating a potential for the development of new therapeutic agents in hormone-sensitive cancers (Schertl et al., 2001).

Development of Thermosetting Resins and Thermoplastics

Another application is in the synthesis of renewable thermosetting resins and thermoplastics from vanillin-derived precursors. A study synthesized cyanate ester resins and a polycarbonate thermoplastic, demonstrating vanillin's utility as a precursor for environmentally friendly materials. This research highlights the potential of using compounds related to this compound in developing sustainable materials (Harvey et al., 2015).

Photocatalytic Oxidation Processes

Compounds with methoxyphenyl groups have been studied for their role in photocatalytic oxidation processes. For instance, selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes has been achieved on titanium dioxide under visible light irradiation. This process demonstrates the compounds' utility in catalysis and their potential in organic synthesis and environmental applications (Higashimoto et al., 2009).

Exploration in Drug Design and Neurochemistry

Research into the neurochemical pharmacology of psychoactive substituted N‐benzylphenethylamines, which are structurally related, has found high potency agonists at 5‐HT2A receptors. These findings are crucial for understanding the mechanisms of action of these compounds and their potential therapeutic applications or implications in drug design (Eshleman et al., 2018).

Properties

IUPAC Name

N'-benzyl-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-23-16-9-7-14(8-10-16)11-12-19-17(21)18(22)20-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUGTBPNKDZVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.